1-(Methoxymethyl)-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-30-9 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Hydrogenation High Atom Economy :the Most Atom Economical Method for This Reduction is Catalytic Hydrogenation Using Molecular Hydrogen H₂ .acsgcipr.org
Reaction: C₈H₉NO₃ + 3 H₂ → C₈H₁₁NO + 2 H₂O
Calculation:
Molecular Weight of 1-(Methoxymethyl)-2-nitrobenzene (C₈H₉NO₃): 167.16 g/mol
Molecular Weight of Hydrogen (H₂): 2.02 g/mol
Molecular Weight of 2-(Methoxymethyl)aniline (B3022783) (C₈H₁₁NO): 137.18 g/mol
Molecular Weight of Water (H₂O): 18.02 g/mol
Atom Economy (%) = (Mass of desired product / Total mass of all reactants) x 100 Atom Economy (%) = [137.18 / (167.16 + 3 * 2.02)] x 100 Atom Economy (%) = [137.18 / 173.22] x 100 = 79.2%
In this catalytic process, the only theoretical by-product is water, leading to a high atom economy.
Stoichiometric Reduction Low Atom Economy :a Classical Method for Nitro Group Reduction is the Béchamp Reduction, Using Iron Metal in the Presence of an Acid Like Hcl.wikipedia.org
Implementation of Sustainable Solvents and Reaction Media
In the context of reactions involving 1-(methoxymethyl)-2-nitrobenzene, such as its hydrogenation, various solvents can be employed. Traditional solvents like toluene (B28343) are effective but raise environmental and health concerns. google.com Green chemistry encourages the substitution of such hazardous solvents with more benign alternatives.
A patent for a related synthesis lists several solvents for the hydrogenation step, including methanol (B129727), ethanol (B145695), ethyl acetate, and toluene. google.com Among these, alcohols like ethanol and methanol are considered greener choices than toluene. Ethanol, in particular, can be produced from renewable biomass resources. acs.org Water is an even more desirable green solvent, and some catalytic systems for nitroarene reduction work effectively in alcohol/water mixtures. acs.org Statistical analysis of various solvents for nitrobenzene (B124822) hydrogenation has shown that protic solvents generally yield higher conversions, with alcohols being particularly effective. rsc.org
The most advanced green approach is to eliminate the solvent entirely. A recent study demonstrated the highly efficient and selective hydrogenation of nitrobenzene to azoxybenzene (B3421426) using a cobalt single-atom catalyst under solvent-free conditions, highlighting a future direction for waste minimization in such processes. researchgate.net
Table 3: Evaluation of Solvents for Nitroarene Hydrogenation This table provides an overview of different solvents and their relevance to green chemistry principles for reactions analogous to those of this compound.
| Solvent | Classification | Green Chemistry Considerations | Reference |
|---|---|---|---|
| Toluene | Aromatic Hydrocarbon | Petrochemical origin; volatile organic compound (VOC); health and environmental hazards. | google.com |
| Methanol | Protic Alcohol | Effective solvent; toxic. | google.comfx361.com |
| Ethanol | Protic Alcohol | Good performance; can be derived from renewable resources (bio-ethanol); less toxic than methanol. | acs.orgrsc.org |
| Ethanol/Water Mixture | Mixed Protic | Uses water as a co-solvent, reducing organic solvent volume; mild conditions. | acs.org |
| Ethyl Acetate | Ester | Relatively benign solvent, often preferred over chlorinated solvents. | google.com |
| 2,2,2-Trifluoroethanol | Fluorinated Alcohol | Predicted to be a highly suitable solvent for hydrogenation based on statistical modeling. | rsc.org |
| None (Solvent-free) | N/A | Eliminates all solvent-related waste and hazards; ideal from a green chemistry perspective. | researchgate.net |
Mechanistic Chemistry of 1 Methoxymethyl 2 Nitrobenzene
Photochemical Reactivity and Photodecomposition Pathways
The photochemistry of 2-nitrobenzyl compounds, including 1-(methoxymethyl)-2-nitrobenzene, is a subject of considerable interest due to their use as photoremovable protecting groups. researchgate.net Upon absorption of light, these compounds undergo a series of transformations initiated by the excitation of the nitro group.
Formation and Decay of Aci-Nitro Intermediates
The initial photochemical event in 2-nitrobenzyl compounds is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a transient species known as an aci-nitro intermediate. nih.govspcmc.ac.inwikipedia.org This process can proceed through both singlet and triplet excited states. researchgate.net
The aci-nitro intermediate is a key branching point in the photodecomposition pathway. nih.gov It can decay through several competing routes. One major pathway involves a cyclization to form a benzisoxazolidine intermediate, which then undergoes ring-opening to yield the final photoproducts. nih.gov Another pathway, particularly prevalent in aprotic solvents, involves a proton transfer to form a hydrated nitroso compound. nih.gov The balance between these pathways is sensitive to the reaction medium. nih.gov
Influence of Substituent Effects on Photorelease Kinetics
The rate of photorelease from 2-nitrobenzyl protecting groups is significantly influenced by the nature of substituents on the aromatic ring and at the benzylic (α) position. dntb.gov.uarsc.orgfigshare.com Electron-donating substituents on the benzene (B151609) ring generally accelerate the fragmentation of the corresponding hydroxylamines, which are intermediates in the reductive cleavage pathway. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the fragmentation process. rsc.org
A quantitative relationship has been established for the effect of substituents on the fragmentation rate of 4-hydroxylaminobenzyl carbamates, where the logarithm of the half-life of the hydroxylamine (B1172632) is linearly correlated with the Hammett substituent constant (σ). rsc.orgresearchgate.net Specifically, the equation log(Mt1/2) = 0.57σ + 1.30 was derived, where σ represents σp for 2-substituents and σm for 3-substituents. rsc.orgresearchgate.net This indicates that substituents capable of donating electrons through resonance or induction will decrease the half-life and thus speed up the release.
Conversely, the retautomerization of the quinonoid intermediate back to the starting 2-nitrobenzyl compound shows an opposite trend, being favored by electron-withdrawing substituents. figshare.com The cyclization of the quinonoid intermediate, a key step in the productive photorelease pathway, is also influenced by substituents, with its activation barrier being correlated with the electron-donating ability of the α-substituent. figshare.com
Characterization of Excited State Dynamics and Radical Species
The photolysis of 2-nitrobenzyl compounds is a complex process involving various excited states and, in some cases, radical intermediates. rsc.orgrsc.org Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). arxiv.orgescholarship.org In nitrobenzene (B124822), the S1 state can undergo intersystem crossing to a triplet state (T2). arxiv.orgescholarship.org The wave-packet has been observed to make multiple traversals of the intersystem crossing region before the population completely leaves the S1 surface. arxiv.orgescholarship.org The dynamics of these excited states occur on ultrafast timescales, from femtoseconds to picoseconds. arxiv.orgescholarship.orgrsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in identifying transient radical species formed during the photolysis of 2-nitrobenzyl compounds. rsc.orgrsc.org These studies have characterized nitroaromatic radical-anions and aryl alkoxy aminoxyls. rsc.orgrsc.org The formation of a radical-anion can occur through electron transfer from a donor, such as a tertiary amine present as a buffer, to an excited state of the 2-nitrobenzyl compound. rsc.org Another proposed mechanism involves the benzyl (B1604629) anion, formed after photolysis, transferring an electron to another molecule of the parent nitro compound, generating a benzyl radical and a radical-anion. rsc.org The specific radical species observed can depend on the experimental conditions. rsc.orgrsc.org
Chemical Transformations of the Nitro Group
The nitro group of this compound is a versatile functional handle that can undergo various chemical transformations, most notably reduction to an amine and participation in nucleophilic aromatic substitution reactions.
Catalytic and Stoichiometric Reduction to Amino Functionality
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. libretexts.org This reduction can be achieved using a variety of catalytic and stoichiometric methods.
Catalytic Hydrogenation: A common and efficient method for the reduction of nitroarenes is catalytic hydrogenation. elsevierpure.com This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. elsevierpure.com A frequently used catalyst system is platinum on a carbon support (Pt/C). elsevierpure.com The reaction is often carried out in a solvent such as methanol (B129727). elsevierpure.com The reduction proceeds through several intermediates, including nitroso and hydroxylamine species. libretexts.orgelsevierpure.com
Stoichiometric Reduction: A variety of stoichiometric reducing agents can also be employed to convert nitro groups to amines. These include metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), and iron (Fe) in hydrochloric acid. libretexts.org Other reducing agents like sodium borohydride (B1222165) (NaBH4) and hydrazine (B178648) hydrate, often in the presence of a catalyst, are also effective for the reduction of nitroanilines. nih.gov
The choice of reducing agent and reaction conditions can sometimes be tuned to isolate intermediates of the reduction process. For example, under specific conditions, the reduction can be stopped at the hydroxylamine stage. elsevierpure.com
Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that allows for the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orglibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as a nitro group. libretexts.orglibretexts.orgyoutube.com
For an SNAr reaction to occur, two main conditions must be met:
The presence of a good leaving group, typically a halide. libretexts.org
The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
The nitro group in this compound strongly activates the ring towards nucleophilic attack. If a suitable leaving group were present at the ortho or para position relative to the nitro group, the compound would be susceptible to SNAr. The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.comyoutube.comnih.gov The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. libretexts.orglibretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring and yields the substitution product. libretexts.org
The presence of the nitro group is critical; without such an activating group, nucleophilic aromatic substitution is generally not feasible under standard SNAr conditions. libretexts.org The methoxymethyl group, being an electron-donating group, would have a deactivating effect on SNAr if it were positioned to donate electron density to the reaction center. However, in this compound, the powerful activating effect of the ortho-nitro group dominates the reactivity profile for potential SNAr reactions.
Intramolecular Reactivity Governed by Methoxymethyl Substitution
The presence of the methoxymethyl group ortho to the nitro group in this compound dictates a rich and complex intramolecular reactivity, primarily driven by photochemical processes. The interaction between these two adjacent functional groups leads to a series of transient intermediates and ultimately to the cleavage of the benzylic C-O bond. This reactivity is characteristic of a broader class of compounds known as 2-nitrobenzyl derivatives, which are widely studied for their use as photolabile protecting groups.
The fundamental photochemical event is an intramolecular hydrogen abstraction. Upon absorption of UV light, the nitro group is excited to a triplet state. This excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon of the methoxymethyl group. This process results in the formation of a biradical intermediate, which rapidly rearranges to form an aci-nitro tautomer. acs.org This aci-nitro intermediate is a key species in the subsequent reaction cascade. acs.orgresearchgate.net
The decay of the aci-nitro intermediate is a complex process that has been the subject of considerable research and some revision of earlier proposed mechanisms. It is now understood to proceed through several key intermediates. The aci-nitro species can undergo cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. This cyclic intermediate is then believed to rearrange to a 2-nitrosobenzyl hemiacetal. acs.org The final step involves the breakdown of this hemiacetal, which releases the methoxy (B1213986) group (as methanol) and yields 2-nitrosobenzaldehyde as the primary photoproduct. acs.orgrsc.org
While photochemical reactions dominate the intramolecular reactivity, thermal decomposition pathways also exist. For nitroaromatic compounds, thermal decomposition can be initiated by the homolytic cleavage of the C-NO2 bond. kaust.edu.sadtic.mil However, in the case of this compound, the photochemical pathway involving the methoxymethyl group is a more distinct and well-documented example of intramolecular reactivity.
The table below summarizes the key intermediates involved in the photochemical rearrangement of this compound.
| Intermediate | Description | Role in Mechanism |
| aci-Nitro Tautomer | A transient species formed after intramolecular hydrogen abstraction by the excited nitro group. acs.orgresearchgate.net | The primary photoproduct that initiates the subsequent rearrangement steps. nih.gov |
| 1,3-Dihydrobenz[c]isoxazol-1-ol derivative | A cyclic intermediate formed from the cyclization of the aci-nitro tautomer. acs.org | A key intermediate that was not identified in earlier proposed mechanisms. acs.org |
| 2-Nitrosobenzyl hemiacetal | Formed from the rearrangement of the cyclic isoxazolol derivative. acs.org | The immediate precursor to the final products of the photoreaction. acs.org |
Strategic Applications of 1 Methoxymethyl 2 Nitrobenzene in Complex Molecule Synthesis
As a Key Intermediate in Heterocyclic Compound Construction
The reactivity of the nitro group, particularly its susceptibility to reduction, combined with the adjacent methoxymethyl group, provides a powerful tool for the regioselective synthesis of various nitrogen-containing heterocyclic compounds.
The indole (B1671886) scaffold is a ubiquitous motif in pharmaceuticals, natural products, and agrochemicals. researchgate.net The synthesis of indoles from ortho-substituted nitroarenes is a well-established and powerful strategy. rsc.org Classical methods such as the Leimgruber-Batcho, Reissert, and Bartoli indole syntheses rely on the reductive cyclization of nitroaromatic precursors. rsc.orgresearchgate.net
In this context, 1-(methoxymethyl)-2-nitrobenzene and its analogs serve as key starting materials. The general approach involves the reaction of the nitroaromatic compound with a suitable carbon source, followed by the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization to form the indole ring. For instance, the condensation of 2-nitrotoluene (B74249) derivatives with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction, is a common route to produce substituted indoles. researchgate.net A notable example is the synthesis of 4-(methoxymethyl)-2-methylindole, an alkaloid originally isolated from European Basidomycetes. rsc.orgnih.gov
Modern advancements have introduced novel one-pot and tandem strategies that streamline indole formation, often utilizing transition-metal catalysis. rsc.org Palladium-catalyzed reductive cyclization of 1-halo-2-nitrobenzenes with terminal alkynes, for example, provides an efficient route to 2-substituted indoles. researchgate.net This method involves a Sonogashira-type coupling followed by reductive cyclization, showcasing the versatility of nitrobenzene (B124822) derivatives in complex tandem reactions. researchgate.net
Table 1: Selected Indole Synthesis Strategies Utilizing Nitroarene Precursors
| Synthesis Method | General Precursor | Key Transformation | Resulting Product | Citations |
| Leimgruber-Batcho | o-Nitrotoluene derivative | Condensation with DMF-DMA, followed by reductive cyclization | Substituted Indole | rsc.orgresearchgate.net |
| Reissert Synthesis | o-Nitrotoluene | Reaction with diethyl oxalate, followed by reductive cyclization | Indole-2-carboxylic acid | rsc.orgresearchgate.net |
| Pd-Catalyzed Tandem | 1-Halo-2-nitrobenzene | Sonogashira coupling with alkyne, followed by reductive cyclization | 2-Substituted Indole | researchgate.net |
| Dobbs Synthesis | 2-Nitrotoluene derivative | Multi-step synthesis | 4-(methoxymethyl)-2-methylindole | rsc.orgnih.gov |
The synthesis of azoles, a class of five-membered heterocyclic compounds containing at least one nitrogen atom, can also leverage nitroaromatic precursors. 1,2,3- and 1,2,4-triazoles are significant structural motifs in medicinal chemistry. frontiersin.orgnih.gov
This compound derivatives can be incorporated into triazole synthesis pathways. For example, the synthesis of 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is achieved through the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with 5-methyl-1H-1,2,4-triazole in the presence of a base. chemicalbook.com This reaction demonstrates a nucleophilic aromatic substitution where the nitro group acts as a powerful electron-withdrawing group, activating the benzene (B151609) ring for substitution, which is a common strategy for building substituted phenyl-triazole systems.
Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary method for synthesizing 1,2,3-triazoles. cardiff.ac.uk While this reaction typically involves an organic azide (B81097) and a terminal alkyne, the required azide functionality can be generated from a corresponding nitro precursor, linking nitroaromatics to this important class of heterocycles.
Role in the Preparation of Advanced Organic Scaffolds
Beyond heterocycles, this compound is instrumental in creating functionalized aromatic scaffolds that are precursors to more complex molecules, including chiral compounds and pharmaceutical intermediates.
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a direct route to aniline (B41778) derivatives. The selective reduction of nitrobenzenes to anilines is a highly demanding process, crucial for producing precursors for pharmaceuticals, dyes, and agrochemicals. chemrxiv.org
This compound can be readily reduced to 2-(methoxymethyl)aniline (B3022783). This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron in acidic media.
More significantly, the compound is a precursor to valuable phenylenediamine derivatives. For instance, a patented method describes the synthesis of 2-methoxymethyl-1,4-benzenediamine, a component used in hair dyes. google.com The synthesis starts with a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, which reacts with benzylamine (B48309) to form N-benzyl-2-(methoxymethyl)-4-nitroaniline. google.comgoogle.com The crucial final step involves the catalytic hydrogenation of this intermediate, which simultaneously reduces the nitro group to an amine and cleaves the benzyl (B1604629) group, yielding the desired 2-methoxymethyl-1,4-benzenediamine. google.com
Table 2: Synthesis of Aniline and Phenylenediamine Derivatives
| Starting Material | Key Intermediate | Transformation | Final Product | Citations |
| This compound | N/A | Reduction of nitro group | 2-(Methoxymethyl)aniline | |
| 4-Nitro-2-methoxymethyl-chlorobenzene | N-Benzyl-2-(methoxymethyl)-4-nitroaniline | Hydrogenation (nitro reduction and debenzylation) | 2-Methoxymethyl-1,4-benzenediamine | google.comgoogle.com |
| p-Nitroaniline | N/A | Reductive alkylation | N,N'-dialkyl-p-phenylenediamine | google.com |
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Asymmetric synthesis, which creates chiral molecules from achiral starting materials, is therefore at the forefront of pharmaceutical development. nih.gov
Aromatic compounds like this compound serve as important intermediates in the synthesis of complex, often chiral, pharmaceutical agents. cymitquimica.com The functional groups on the aromatic ring provide handles for further elaboration into sophisticated molecular architectures. For example, the synthesis of the FDA-approved drug Encorafenib involves a chiral diaminopropane (B31400) subunit that is coupled with other fragments to build the final molecule. nih.gov While not a direct precursor, the synthesis of such complex drugs often relies on functionalized aromatic building blocks that can be derived from nitrobenzene intermediates.
The utility of nitro-substituted aromatics as pharmaceutical intermediates is well-documented. cymitquimica.com They are versatile building blocks whose derivatives are explored in drug design targeting specific biological pathways. The synthesis of complex natural product alkaloids, which are almost invariably chiral, frequently employs strategies that begin with functionalized aromatic rings, including those containing nitro groups that are later transformed into key functionalities. nih.gov
Utilization as a Photoremovable Protecting Group (PPG)
One of the most sophisticated applications of the this compound framework is its use as a photoremovable protecting group (PPG), often referred to as a photocleavable or photosensitive protecting group. wikipedia.org PPGs allow chemists to protect a functional group and then remove the protection at a desired time and location using light, offering a high degree of spatial and temporal control. wikipedia.org
The 2-nitrobenzyl group is the most common and widely studied PPG motif. wikipedia.orgacs.org In this compound, the methoxy (B1213986) group is the "caged" substrate. Upon irradiation with UV light (typically around 320 nm), the molecule undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate then rearranges through a series of steps to release the protected alcohol (methanol in this case) and form 2-nitrosobenzaldehyde as a byproduct. acs.org
Table 3: Mechanism of Photodeprotection for this compound
| Step | Description | Key Species | Citations |
| 1. Photoexcitation | Absorption of a photon excites the nitro group. | Excited state | wikipedia.org |
| 2. H-Abstraction | Intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group. | Diradical species | wikipedia.org |
| 3. aci-Nitro Formation | Formation of the transient aci-nitro intermediate. | aci-Nitro intermediate | acs.orgnih.gov |
| 4. Cyclization & Rearrangement | The aci-nitro intermediate cyclizes and rearranges, leading to the cleavage of the C-O bond. | Hemiacetal intermediate | acs.orgnih.gov |
| 5. Substrate Release | The protected group (methanol) is released, and the chromophore is converted to 2-nitrosobenzaldehyde. | Methanol (B129727) + 2-Nitrosobenzaldehyde | acs.org |
Detailed kinetic studies have shown that the release of the substrate can be significantly slower than the decay of the initial aci-nitro intermediate, a crucial consideration for applications in biology and materials science. acs.orgnih.gov This technology has been applied to create photodegradable polymers and to release biologically active molecules like Ca²⁺ ions within hydrogels. wikipedia.org
Design Principles for Photolabile O-Methoxymethyl Ethers
The fundamental mechanism for the photocleavage of 2-nitrobenzyl-based protecting groups is a Norrish Type II reaction. wikipedia.org Upon irradiation with light of an appropriate wavelength, typically in the UV range, the nitro group is excited to a diradical state. wikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then undergoes a series of rearrangements, ultimately liberating the protected functional group and generating a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.org
Several factors are considered in the design of these photolabile ethers to enhance their utility:
Quantum Yield: The quantum yield (Φ) is a critical measure of the efficiency of the photorelease process. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. A higher quantum yield is generally desirable as it translates to shorter irradiation times and lower light intensity requirements, which can be crucial for sensitive substrates. wikipedia.org
Absorption Wavelength: The wavelength at which the protecting group absorbs light is another important design consideration. Ideally, the excitation wavelength should be greater than 300 nm to minimize potential damage to other parts of the molecule or biological systems. wikipedia.org Modifications to the aromatic ring of the 2-nitrobenzyl group can be used to red-shift the absorption maximum, allowing for the use of longer, less energetic wavelengths of light. wikipedia.orginstras.comnih.gov For instance, the introduction of methoxy groups, as seen in 4,5-dimethoxy-2-nitrobenzyl derivatives, can shift the absorption to longer wavelengths. instras.comnih.gov
Photoproducts: The byproducts generated during the deprotection step should ideally be non-reactive and easily separable from the desired product. wikipedia.org The primary byproduct from the cleavage of a 2-nitrobenzyl ether is a 2-nitrosobenzaldehyde derivative. wikipedia.org
Stability: The protected substrate must be stable under the conditions of the photolysis and throughout the synthetic sequence until its removal is desired. wikipedia.org
Orthogonality: A key advantage of photolabile protecting groups is their orthogonality to many other common protecting group strategies that rely on acidic, basic, or hydrogenolytic cleavage conditions. numberanalytics.com This allows for the selective deprotection of a specific functional group in a complex molecule without affecting other protected groups. numberanalytics.com
The following table summarizes key properties of some 2-nitrobenzyl-based photolabile protecting groups, illustrating the impact of structural modifications on their photochemical properties.
| Protecting Group | Leaving Group | Quantum Yield (Φ) | Excitation Wavelength (nm) |
| 2-Nitrobenzyl | Carbonate | 0.033 | 365 |
| 2,6-Dinitrobenzyl | Carbonate | 0.12 | 365 |
| 4,5-Dimethoxy-2-nitrobenzyl | Not specified | Not specified | 260-420 |
| o-Nitrobenzyl | Coumarin | 0.001-0.01 | 325 |
This table is generated based on data from multiple sources. wikipedia.orgnih.govresearchgate.net
Controlled Release Strategies in Chemical Research
The ability to release a molecule at a specific time and location with a pulse of light makes this compound and related compounds invaluable tools for controlled release strategies, often referred to as "caging". acs.org This approach involves rendering a biologically active molecule temporarily inactive by attaching a photolabile protecting group. The inert "caged" compound can then be introduced into a system, and the active molecule can be released with high spatial and temporal precision using a focused light source. instras.com
The mechanism of release follows the same photochemical pathway described for the deprotection of O-methoxymethyl ethers. acs.org The rate of release of the active molecule is influenced by the stability of the intermediates formed during photolysis, such as the aci-nitro and hemiacetal intermediates. acs.orgnih.gov The decay of these intermediates can be the rate-limiting step in the release process and can be influenced by factors such as pH and buffer concentrations. acs.org
Key aspects of controlled release strategies using 2-nitrobenzyl-based caging groups include:
Temporal and Spatial Control: The use of a focused light source, such as a laser, allows for the precise control over when and where the active molecule is released. instras.com This is particularly advantageous in biological studies where localized effects are being investigated.
Biocompatibility: For applications in living systems, the caged compound and the photolysis byproducts should be non-toxic and not interfere with the biological process under investigation. instras.com The ability to use longer wavelength light for uncaging is also beneficial to minimize cellular damage. wikipedia.org
Applications in "Caged Compounds": A prominent application of this technology is the caging of signaling molecules and neurotransmitters. For example, adenosine-5'-triphosphate (B57859) (ATP) has been "caged" using a 1-(2-nitrophenyl)ethyl group, a close relative of the 2-nitrobenzyl group. acs.org Irradiation of "caged ATP" leads to the rapid release of ATP, allowing researchers to study the kinetics of ATP-dependent cellular processes. acs.org Similarly, other biologically active molecules, including carboxylic acids and nucleosides, have been successfully caged and released using 2-nitrobenzyl-based protecting groups. researchgate.netresearchgate.net
The following table provides examples of molecules that have been "caged" using 2-nitrobenzyl derivatives and the context of their application.
| Caged Molecule | Protecting Group Moiety | Application Context |
| Glycine | 2-Nitrobenzyl | Initial demonstration of a photolabile protecting group |
| ATP | 1-(2-Nitrophenyl)ethyl | Studying physiological response times to bioagents |
| Glycolic Acid | 2-Nitrobenzyl | Mechanistic studies of photorelease |
| Acetic, Caprylic, and Arachidonic Acids | 4,5-Dimethoxy-2-nitrobenzyl | Biological studies of caged carboxylic acids |
| Thymidine Nucleosides | 2-(2-Nitrophenyl)ethyl | Mechanistic studies of photorelease for nucleic acids |
This table is compiled from information found in multiple research articles. wikipedia.orgresearchgate.netacs.orgnih.govresearchgate.net
Computational and Theoretical Chemistry of 1 Methoxymethyl 2 Nitrobenzene
Quantum Mechanical Investigations of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-(methoxymethyl)-2-nitrobenzene at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized geometric and electronic structure of molecules. For aromatic nitro compounds, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective. unpatti.ac.idslideshare.netglobalresearchonline.net Calculations performed on nitrobenzene (B124822) and its derivatives using functionals such as B3LYP with basis sets like 3-21G(d) or larger ones like 6-311+G(d,p) can accurately predict the molecule's three-dimensional structure. unpatti.ac.idslideshare.netglobalresearchonline.net
These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group (-NO2) and the flexible methoxymethyl group (-CH2OCH3) ortho to each other introduces steric and electronic effects that significantly influence the final geometry, such as the planarity of the nitro group relative to the benzene (B151609) ring and the rotational conformation of the methoxymethyl group. unpatti.ac.idresearchgate.net Studies on related substituted benzenes show that such substitutions can alter the bond lengths within the aromatic ring and the bond angles, reflecting the electronic push-and-pull between the substituents. unpatti.ac.idglobalresearchonline.net
Table 1: Illustrative Geometrical Parameters Calculated via DFT for Substituted Benzenes This table provides an example of typical parameters obtained from DFT calculations for substituted benzene derivatives.
| Parameter | Typical Calculated Value (Å or °) | Significance |
| C-N Bond Length | ~1.45 - 1.49 Å | Indicates the strength and nature of the bond connecting the nitro group to the benzene ring. |
| N-O Bond Lengths | ~1.22 - 1.25 Å | Reflects the double bond character within the nitro group. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Deviations from the ~1.39 Å of benzene indicate substituent effects on the ring's aromaticity. |
| C-O-C Angle | ~110 - 115 ° | Defines the geometry of the ether linkage in the methoxymethyl group. |
| C-N-O Bond Angle | ~117 - 119 ° | Describes the geometry of the nitro substituent. |
| Ring Planarity (Dihedral) | ~0 - 25 ° | The dihedral angle between the nitro group and the benzene ring indicates the degree of steric hindrance. researchgate.net |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, route to these properties, built from first principles without empirical parameters. unpatti.ac.idresearchgate.net
The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. taylorandfrancis.com
Table 2: Conceptual Interpretation of Frontier Molecular Orbital Properties
| Property | Definition | Chemical Interpretation for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the ionization potential; a higher value indicates stronger electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron affinity; a lower value indicates stronger electron-accepting ability. The nitro group ensures a low LUMO energy. taylorandfrancis.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates kinetic stability and chemical reactivity. A smaller gap implies the molecule is more polarizable and reactive. taylorandfrancis.com |
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, MEP analysis would show a strong negative potential around the oxygen atoms of the nitro group, making them likely sites for electrophilic attack. researchgate.neticm.edu.pl Conversely, positive potential regions, likely near the aromatic protons and the methylene (B1212753) group, would indicate susceptibility to nucleophilic attack.
Predictive Modeling of Chemical Reactivity and Selectivity
Computational chemistry allows for the simulation of chemical reactions, providing insights into reaction mechanisms and predicting the selectivity of products.
Understanding how this compound is formed or how it reacts involves mapping out the entire reaction pathway. This is achieved by calculating the structures and energies of reactants, products, and, most importantly, the transition states (TS) that connect them. youtube.com A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy barrier for the reaction.
For instance, the synthesis of this compound or its reduction to aniline (B41778) can be modeled. researchgate.net DFT calculations can be used to locate the transition state structures for various proposed mechanisms (e.g., direct vs. indirect reduction pathways). researchgate.net By comparing the calculated activation energies, the most energetically favorable pathway can be identified, offering a theoretical prediction of the reaction mechanism. youtube.comresearchgate.net A recent study on related 4-substituted-1-(methoxymethyl)benzene derivatives used DFT calculations to investigate fragmentation pathways in mass spectrometry, calculating transition state energies to explain hydride elimination from the methoxymethyl group. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or computationally-derived properties (descriptors) with its observed chemical reactivity. core.ac.uk For a series of related compounds, such as substituted nitrobenzenes, a QSRR model can be developed to predict the reactivity of new or untested compounds like this compound.
The process involves calculating a set of theoretical descriptors for each molecule in a training set with known reactivity data. core.ac.uk These descriptors can include electronic properties (HOMO/LUMO energies, dipole moment, partial atomic charges), steric parameters, and topological indices. core.ac.uk A multilinear regression or machine learning model is then built to find the mathematical relationship between these descriptors and reactivity. Such a model could, for example, predict the rate constant for a specific reaction or the toxicity of the compound based on its calculated electronic structure.
Spectroscopic Feature Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular identity and structure.
DFT calculations can accurately predict vibrational spectra (Infrared and Raman). unpatti.ac.idslideshare.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the structure and aid in the assignment of observed spectral bands to specific molecular motions, such as N-O stretching, C-H bending, or aromatic ring vibrations. slideshare.netmdpi.com For complex molecules, calculations can distinguish between different conformers or isotopomers. slideshare.netresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. wisc.eduresearchgate.netmdpi.com These calculations provide theoretical chemical shifts that, when correlated with experimental values, are a powerful tool for unambiguous structure elucidation and assignment of complex spectra. mdpi.comyoutube.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netyoutube.com
Table 3: Predicted Characteristic IR Vibrational Frequencies for this compound This table presents typical frequency ranges for the key functional groups, as would be predicted by DFT calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 - 1560 globalresearchonline.netmdpi.com |
| Nitro (-NO₂) | Symmetric Stretch | ~1340 - 1360 globalresearchonline.netmdpi.com |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
| Aromatic Ring | C-H Bending (out-of-plane) | ~750 - 900 |
| Ether (-CH₂OCH₃) | C-O-C Asymmetric Stretch | ~1100 - 1150 |
| Methylene (-CH₂-) | C-H Stretch | ~2850 - 2960 |
Green Chemistry Principles in 1 Methoxymethyl 2 Nitrobenzene Research
Development of Environmentally Benign Synthetic Protocols
The development of environmentally friendly synthetic methods is a cornerstone of green chemistry. This involves moving away from traditional stoichiometric reagents that generate significant waste towards catalytic processes that are more efficient and sustainable. For transformations involving 1-(methoxymethyl)-2-nitrobenzene, this primarily concerns the highly important reduction of the nitro functional group.
Catalysis is a fundamental pillar of green chemistry, favoring the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates without being consumed, can be used in small amounts, and are often recyclable, drastically reducing waste. The catalytic hydrogenation of nitroarenes is the most efficient and environmentally benign route to producing anilines. csic.es
The reduction of this compound to 2-(methoxymethyl)aniline (B3022783) is a key transformation. Various catalytic systems have been developed for the hydrogenation of nitroaromatic compounds, which are applicable to this specific substrate. Noble metal catalysts, including Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), are highly effective. csic.es For instance, studies on nitrobenzene (B124822) derivatives with electron-donating groups in the ortho-position, such as o-methoxynitrobenzene (a close analog of this compound), have shown excellent results. Using a Ruthenium-on-carbon-nanotube (Ru/CMK-3) catalyst, a complete (100%) conversion of o-methoxynitrobenzene was achieved. researchgate.net Non-noble metal catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu) are also being explored as lower-cost, more sustainable alternatives. csic.esacsgcipr.org
Modern catalyst design focuses on enhancing activity, selectivity, and stability while minimizing cost and environmental impact. This includes supporting metal nanoparticles on materials like alumina (B75360) (Al2O3), titanium dioxide (TiO2), or ordered mesoporous carbon to improve metal-support interactions and catalytic performance. csic.esrsc.orgresearchgate.net An innovative approach involves the direct coupling of nitrobenzene hydrogenation with the dehydrogenation of a hydrogen-donor molecule like cyclohexanol (B46403), which avoids the need for an external supply of H2 gas. rsc.org
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction This table presents data on various catalysts used for the reduction of nitroarenes, which are analogous to the reduction of this compound.
| Catalyst System | Substrate Example | Key Findings & Conditions | Reference |
|---|---|---|---|
| Ru/CMK-3 | o-Methoxynitrobenzene | 100% conversion, TOF 409.4 h⁻¹ | researchgate.net |
| Pd/Al₂O₃ | Nitrobenzene | High selectivity; by-product formation increases only after nitrobenzene is consumed. | researchgate.net |
| Cu/MgO-SBA15 | Nitrobenzene | Hydrogen-free transfer hydrogenation coupled with cyclohexanol dehydrogenation; >82% conversion. | rsc.org |
| Co Single Atoms on Nb₂O₅ | Nitrobenzene | 99% selectivity and 99% conversion in 0.5 h under solvent-free conditions. | researchgate.net |
| Ni, Pd on Polystyrene | Nitrobenzene | Bimetallic catalyst showed direct formation of aniline (B41778) with no side products. | cetjournal.it |
Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in line with green chemistry principles. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable sources. colostate.edu For the transformation of this compound, biocatalysis presents a promising alternative to traditional chemical methods, especially for the selective reduction of the nitro group.
Several classes of enzymes, particularly nitroreductases (NRs) and hydrogenases, have been identified and engineered for the reduction of aromatic nitro compounds to their corresponding amines. colostate.eduresearchgate.net These enzymes typically use cofactors like NADH or NADPH as a source of reducing equivalents. researchgate.netnih.gov However, a significant green advancement is the development of cofactor-free systems. Recent research has demonstrated a novel approach where a hydrogenase enzyme is immobilized on a carbon black support. chemrxiv.orgnih.gov This heterogeneous biocatalyst uses molecular hydrogen (H₂) directly, releasing electrons to the carbon support which then facilitates the nitro group reduction under mild, aqueous conditions. chemrxiv.orgnih.gov This system is highly chemoselective, tolerating a wide range of other functional groups on the aromatic ring, and has shown excellent reusability over multiple cycles. nih.gov
While this compound has not been explicitly tested in all published studies, the broad substrate scope of these enzymatic systems, which includes many other substituted nitrobenzenes, strongly suggests their applicability. nih.govresearchgate.net The use of enzymes like nitroreductases can achieve the complete reduction of the nitro group to an amine, avoiding the formation of intermediate products such as nitroso or hydroxylamine (B1172632) species. researchgate.net
Table 2: Biocatalytic Systems for Nitroaromatic Reduction This table summarizes enzymatic approaches applicable to the reduction of this compound.
| Biocatalytic System | Enzyme Class | Key Features | Reference |
|---|---|---|---|
| Immobilized Hydrogenase | Hydrogenase | Cofactor-free; uses H₂ directly; mild aqueous conditions; high chemoselectivity and reusability. | chemrxiv.orgnih.gov |
| Flavin-free NADH Azoreductase | Azoreductase / Nitroreductase | Selectively reduces the nitro group of various nitroaromatic compounds using NADH. | nih.gov |
| Engineered Nitroreductases (NRs) | Nitroreductase | Capable of full conversion of nitro groups to primary amines; broad substrate scope. | colostate.eduresearchgate.net |
| Baker's Yeast | Whole-cell biocatalyst | Can reduce nitroaromatics to hydroxylamines with high conversion and selectivity. | mdpi.com |
Atom Economy and Waste Reduction Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A high atom economy signifies minimal waste generation. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product.
The reduction of this compound to 2-(methoxymethyl)aniline provides a clear example of how synthetic strategy impacts atom economy.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodology for O-Alkylated Nitrobenzenes
The synthesis of ortho-alkylated nitrobenzenes is a significant challenge in organic chemistry. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards traditional electrophilic substitution, typically directing incoming groups to the meta-position. ijrti.org Consequently, the development of selective ortho-functionalization methods is a key area of research.
Historically, methods like the Vicarious Nucleophilic Substitution (VNS) have been used for introducing alkyl groups at positions ortho and para to the nitro group. rsc.org However, these methods can be limited in scope and may require specifically activated nitroarenes. rsc.org
Modern synthetic chemistry is moving towards more direct and efficient strategies, primarily through metal-catalyzed C-H functionalization. rsc.orgresearchgate.net These innovative methods bypass the need for pre-functionalized starting materials, improving atom and step economy. Rhodium(III) catalysis, for example, has been successfully employed for the regioselective ortho-alkynylation of nitroarenes. rsc.orgresearchgate.net While this provides an alkynyl group, subsequent reduction can yield the desired alkyl substituent, representing a novel two-step pathway to ortho-alkylated products. The nitro group itself, despite its deactivating character in electrophilic substitution, can act as a directing group in these metal-catalyzed reactions, guiding the catalyst to the adjacent C-H bond. rsc.org The development of these C-H activation techniques represents a significant leap forward, promising more versatile and sustainable routes to compounds like 1-(Methoxymethyl)-2-nitrobenzene.
Table 1: Comparison of Synthetic Methodologies for Ortho-Alkylation of Nitrobenzenes
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Methods (e.g., VNS) | Nucleophilic substitution of hydrogen where a carbanion attacks the electron-deficient nitroarene ring. rsc.org | Direct introduction of certain alkyl groups. | Often limited to specific types of carbanions and activated nitrobenzenes; can result in mixtures of ortho and para isomers. rsc.org |
| Modern C-H Functionalization | Transition-metal (e.g., Rh, Pd) catalyzed activation and functionalization of a C-H bond ortho to the nitro group. rsc.orgresearchgate.net | High regioselectivity, broad substrate scope, improved atom economy. researchgate.net | May require expensive metal catalysts; development is ongoing to broaden the range of compatible functional groups. rsc.org |
Exploration of Novel Reactivity Patterns and Applications
The reactivity of this compound is dominated by the chemical properties of its two functional groups and their interaction. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack and influences the reactivity of the benzylic position of the methoxymethyl group.
A primary area of reactivity exploration is the selective transformation of the nitro group. The reduction of nitroarenes to anilines is a fundamental and widely used reaction in organic synthesis. wikipedia.org For this compound, this transformation would yield 2-(methoxymethyl)aniline (B3022783). This product is a valuable bifunctional building block, where the aniline (B41778) moiety can undergo a host of reactions, such as diazotization to introduce other functional groups, wikipedia.orglearncbse.in while the methoxymethyl group remains for further modification.
Emerging research focuses on the neighboring group participation of the ortho substituent during reactions of the nitro group. hw.ac.ukacs.org For example, the reduction of certain ortho-substituted nitrobenzenes can lead to in-situ cyclization, forming various nitrogen-containing heterocyclic compounds. acs.orggla.ac.uk In the case of this compound, its reduction product, 2-(methoxymethyl)aniline, or intermediates along the reduction pathway, could potentially undergo cyclization to form derivatives of indoline (B122111) or other heterocyclic systems.
The compound itself serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical, dye, and agrochemical industries. ontosight.aicymitquimica.com The nitro group can be used as a synthetic handle, which is later transformed or removed after guiding the construction of the molecular backbone.
Table 2: Potential Reactivity of this compound
| Functional Group | Reaction Type | Potential Products | Significance |
|---|---|---|---|
| **Nitro Group (-NO₂) ** | Reduction | 2-(methoxymethyl)aniline | Key intermediate for dyes, pharmaceuticals, and heterocycle synthesis. wikipedia.org |
| **Nitro Group (-NO₂) ** | Cyclization (post-reduction) | Indoline derivatives, Benzimidazoles | Access to important heterocyclic scaffolds. acs.org |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substitution of a ring hydrogen or other leaving group | Synthesis of highly functionalized aromatic compounds. |
| Methoxymethyl Group (-CH₂OCH₃) | Ether Cleavage | 2-Nitrobenzyl alcohol | Another versatile synthetic intermediate. |
Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields
The structural motif of this compound places it at the intersection of organic chemistry with medicinal chemistry and materials science.
In medicinal chemistry, nitroaromatic compounds have garnered significant interest. While some older nitro-based drugs were sidelined due to toxicity, recent discoveries have revitalized the field, leading to new anti-infective and anti-cancer agents. researchgate.net A particularly promising strategy involves the use of nitroaromatic compounds as hypoxia-activated prodrugs. researchgate.net Solid tumors often have regions of low oxygen (hypoxia), and the nitro group can be selectively reduced under these conditions by nitroreductase enzymes to generate a cytotoxic agent. researchgate.net This localized activation targets cancer cells while sparing healthy, oxygenated tissue. The scaffold of this compound could be incorporated into such prodrug designs, where the reduction of the nitro group triggers the release of a potent therapeutic.
In the field of materials science, nitrobenzenes are of interest for creating functional organic materials. rsc.org The strong dipole moment and electron-accepting properties of the nitro group can be used to tune the electronic and photophysical properties of molecules for applications in optics and electronics. While this compound itself may not be the final material, it serves as a crucial precursor. The transformation of its functional groups can lead to polymers or molecular switches whose properties are influenced by the initial ortho-substitution pattern.
This interdisciplinary approach, where synthetic organic chemistry provides the tools to build specific molecules like this compound, enables advances in medicine and materials science by providing novel structures with tailored functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Methoxymethyl)-2-nitrobenzene, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, methoxymethylation of 2-nitrobenzene derivatives may employ reagents like chloromethyl methyl ether under basic conditions (e.g., NaOH in dioxane/water to minimize elimination). Temperature control (−78°C with LDA in THF) enhances regioselectivity for methoxymethyl group introduction . Reaction monitoring via TLC or HPLC is critical to optimize yields, as competing pathways (e.g., over-nitration) may occur.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm and nitro group deshielding effects).
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., elimination products or isomers).
- Elemental Analysis : Verify C, H, N, and O composition against theoretical values .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 5–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (nitro group absorbance ~270–300 nm) and GC-MS for decomposition products. Nitro compounds are generally stable in neutral conditions but may hydrolyze under strong acids/bases or at elevated temperatures .
Advanced Research Questions
Q. How does the electronic environment of the methoxymethyl group influence the reactivity of the nitro substituent in electrophilic or nucleophilic reactions?
- Methodological Answer : Computational studies (DFT or Hartree-Fock methods) can map electron density distribution. The methoxymethyl group is electron-donating via resonance, potentially deactivating the benzene ring and directing further substitutions meta to itself. Experimental validation via nitration or halogenation reactions can confirm regioselectivity .
Q. What electrochemical reduction pathways are feasible for this compound, and how do solvent/electrode choices affect product distribution?
- Methodological Answer : Electrochemical reduction in aprotic solvents (e.g., DMF or acetonitrile) at carbon cathodes can reduce the nitro group to an amine. Controlled-potential electrolysis (CPE) at −1.2 V vs. SCE typically yields the amine derivative, while acidic conditions may favor hydroxylamine intermediates. Cyclic voltammetry (CV) can identify reduction potentials and intermediates .
Q. How can quantum chemical calculations predict the steric and electronic effects of this compound in supramolecular interactions (e.g., crystal engineering)?
- Methodological Answer : Perform gas-phase electron diffraction or X-ray crystallography to determine bond lengths and angles. Pair with DFT-optimized geometries to analyze intermolecular interactions (e.g., hydrogen bonding between nitro oxygen and methoxymethyl groups). Software like Gaussian or ORCA can model van der Waals surfaces and electrostatic potentials .
Q. What strategies mitigate competing side reactions (e.g., elimination or ring oxidation) during functionalization of this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a sulfonamide) before methoxymethylation.
- Low-Temperature Conditions : Slow addition of reagents at −78°C to suppress exothermic side reactions.
- Catalytic Systems : Use Pd/Cu catalysts for cross-couplings to enhance selectivity and reduce harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
